Blood Group H disaccharide

Descripción general

Descripción

These antigens are frequently found at the nonreducing ends of sugar chains of glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides . The H-antigen plays a crucial role in various biological processes, including blood group determination and immune response.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Blood Group H disaccharide typically involves the use of glycosyltransferase enzymes. For instance, galactoside 2-α-L-fucosyltransferases (FUT1 and FUT2) are responsible for synthesizing the H-antigen by adding fucose to the galactose residue . The reaction conditions often include the presence of specific donors like UDP-fucose and acceptors like galactose.

Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis using recombinant glycosyltransferases. This method ensures high specificity and yield, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Blood Group H disaccharide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the disaccharide can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups like amino or acyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like periodic acid or bromine water.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acetic anhydride or benzoyl chloride.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Acetylated or benzoylated derivatives.

Aplicaciones Científicas De Investigación

Blood Group H disaccharide has numerous applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: Plays a role in cell-cell recognition and signaling processes.

Medicine: Used in blood typing and transfusion medicine to determine blood group compatibility.

Industry: Employed in the production of glycoprotein-based therapeutics and diagnostics.

Mecanismo De Acción

The mechanism of action of Blood Group H disaccharide involves its interaction with specific glycosyltransferase enzymes. These enzymes catalyze the transfer of fucose to the galactose residue, forming the H-antigen. The molecular targets include the acceptor substrates (galactose) and the donor substrates (UDP-fucose). The pathways involved are primarily related to glycosylation and carbohydrate metabolism .

Comparación Con Compuestos Similares

Blood Group A disaccharide (GalNAcα1-3[Fucα1-2]Gal): Differs by the addition of N-acetylgalactosamine.

Blood Group B disaccharide (Galα1-3[Fucα1-2]Gal): Differs by the addition of galactose.

Uniqueness: Blood Group H disaccharide is unique due to its role as the precursor for both A and B antigens. It serves as the foundational structure upon which additional sugars are added to form the specific blood group antigens .

Actividad Biológica

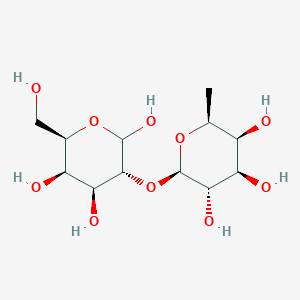

The Blood Group H disaccharide, also known as the H antigen, is a crucial component in the biosynthesis of ABO blood group antigens. This disaccharide consists of fucose and galactose, specifically linked as α-l-Fuc-(1→2)-β-d-Gal. Understanding its biological activity is essential for elucidating its role in various physiological and pathological processes, including immunology, microbiology, and glycoscience.

Structural Characteristics

The this compound serves as a precursor for the synthesis of A and B antigens. The structural components are synthesized by specific glycosyltransferases, notably fucosyltransferases (FUT1 and FUT2), which facilitate the addition of fucose to galactose residues. This enzymatic activity is critical for the expression of blood group antigens on red blood cells and in other tissues.

Biological Functions

The this compound plays several significant roles in biological systems:

- Receptor for Pathogens : The H antigen can act as a receptor for various pathogens, influencing susceptibility to infections. For instance, certain bacteria and viruses recognize the H antigen to adhere to host cells, which can affect infection rates and disease progression .

- Cellular Interactions : The presence of H antigens on cell surfaces can modulate cell-cell interactions and signaling pathways. This is particularly relevant in immune responses where glycan structures influence the binding affinity of lectins and other carbohydrate-binding proteins .

- Biomarker Potential : Research indicates that levels of this compound in plasma can serve as biomarkers for dietary intake, particularly from fermented foods . Its presence reflects metabolic processes and can be indicative of health conditions related to diet.

Research Findings

Recent studies have highlighted the importance of this compound in various contexts:

- Glycosylation Patterns : Variations in glycosylation patterns involving the H antigen have been linked to different blood types and their associated health implications. For example, individuals with type O blood typically express higher levels of H antigen compared to other blood types .

- Cancer Research : The expression of H antigens has been implicated in cancer biology, where altered glycosylation may affect tumor progression and metastasis. Some studies suggest that changes in the expression of fucosyltransferases could be a factor in cancer cell behavior .

Case Studies

- Infection Susceptibility : A study demonstrated that individuals with certain blood types exhibited varying susceptibility to infections due to differences in their H antigen expression. The research indicated that higher levels of the H antigen could correlate with increased binding of pathogens such as Helicobacter pylori .

- Dietary Biomarkers : In a cohort study examining dietary intake, researchers found that plasma levels of this compound significantly reflected milk consumption. This highlights its potential utility as a dietary biomarker in nutritional studies .

Table 1: Characteristics of Glycosyltransferases Involved in Blood Group Antigen Synthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| FUT1 | Adds fucose to galactose | Galactose | Type 2 H antigen |

| FUT2 | Adds fucose to terminal galactose residues | Terminal Galactose | Soluble type 1 H antigen |

| GTA (N-acetylgalactosaminyltransferase) | Transfers N-acetylgalactosamine | Type 2 H antigen | A antigen |

| GTB (Galactosyltransferase) | Transfers galactose | Type 2 H antigen | B antigen |

Table 2: Summary of Biological Activities Associated with this compound

| Activity | Description |

|---|---|

| Pathogen Receptor | Serves as a binding site for various pathogens |

| Cell Signaling | Modulates immune responses through glycan interactions |

| Dietary Biomarker | Reflects dietary intake, particularly from dairy products |

| Cancer Marker | Altered expression linked to tumor progression and metastasis |

Propiedades

IUPAC Name |

(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVRBXGIRFARR-FFLOLMAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.